molecular formula C10H11Cl2NO3 B8799388 N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide

N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide

Cat. No. B8799388
M. Wt: 264.10 g/mol
InChI Key: GAWCNXFUPQOIJU-UHFFFAOYSA-N
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Patent
US08026243B2

Procedure details

To a suspension of N-(2,6-Dichloro-3,5-dimethoxy-phenyl)-acetamide 15 (6.50 g, 24.61 mmol) in mixture of EtOH (80 mL) and water (30 mL), is added KOH (20 g) and stirred 2 days at 80° C. After the solvent (EtOH) is removed on vacuum, water (˜15 mL) is added, a white solid is collected by filtration and washed with water, dried to give final product 16: 1H NMR 600 MHz (CDCl3) δ 6.03 (s, 1H), 4.55 (s, 2H), 3.88 (s, 6H); MS m/z 222.00 (M+1).
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([O:10][CH3:11])=[C:4]([Cl:12])[C:3]=1[NH:13]C(=O)C.CCO.[OH-].[K+]>O>[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([O:10][CH3:11])=[C:4]([Cl:12])[C:3]=1[NH2:13] |f:2.3|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
ClC1=C(C(=C(C=C1OC)OC)Cl)NC(C)=O
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
CCO
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred 2 days at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent (EtOH) is removed on vacuum, water (˜15 mL)
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
a white solid is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1OC)OC)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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